molecular formula C7H3BrN2O3S B13074855 5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13074855
M. Wt: 275.08 g/mol
InChI Key: LPCNCYUYKGSBPV-UHFFFAOYSA-N
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Description

5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiophene and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxadiazole ring followed by the introduction of the bromothiophene moiety. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions. The bromothiophene group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the thiophene ring.

Scientific Research Applications

5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromothiophene-2-carboxylic acid
  • 2,5-Dibromothiophene
  • 1,2,4-Oxadiazole derivatives

Uniqueness

5-(3-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the bromothiophene and oxadiazole rings in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H3BrN2O3S

Molecular Weight

275.08 g/mol

IUPAC Name

5-(3-bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H3BrN2O3S/c8-3-1-2-14-4(3)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)

InChI Key

LPCNCYUYKGSBPV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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